2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C10H15ClF3NO2 and its molecular weight is 273.68 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features, including a chloro group, a methoxymethyl group, and a trifluoromethyl substituent. This compound is notable for its potential biological activities and applications in various therapeutic areas.
The molecular formula of this compound is with a molecular weight of approximately 291.7 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.
The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, potentially leading to improved pharmacological effects.
Biological Activity
Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some pyrrolidine derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Compounds similar to this compound have been studied for their potential to inhibit tumor growth by targeting specific cancer cell pathways.
- Neurological Effects : Certain derivatives have been implicated in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Antimicrobial Activity
A study examining the antimicrobial properties of pyrrolidine derivatives found that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced activity due to improved membrane permeability .
Anticancer Research
In preclinical models, pyrrolidine-based compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, a study reported that derivatives targeting the PI3K/Akt signaling pathway showed promise in inhibiting breast cancer cell proliferation . The potential of this compound in this context remains to be explored.
Neurological Applications
Research has indicated that certain pyrrolidine derivatives can act as modulators of G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission. Compounds with similar structures have been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases .
Synthesis and Production
The synthesis of this compound typically involves nucleophilic substitution reactions. Common synthetic routes include:
- Reagents : 3-(methoxymethyl)pyrrolidine reacted with 2-chloropropanone.
- Conditions : The reaction is generally performed under basic conditions (e.g., sodium hydroxide) to facilitate nucleophilic attack on the carbonyl carbon.
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-6(11)9(16)15-3-7(5-17-2)8(4-15)10(12,13)14/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXXIJQPUSOAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(F)(F)F)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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